![molecular formula C16H22N2O4S B2367823 Morpholino[1-(phenylsulfonyl)-4-piperidinyl]methanone CAS No. 478041-46-2](/img/structure/B2367823.png)

Morpholino[1-(phenylsulfonyl)-4-piperidinyl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

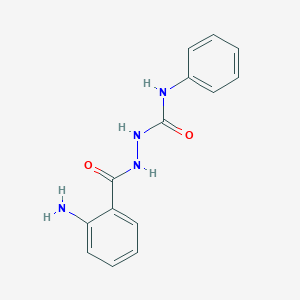

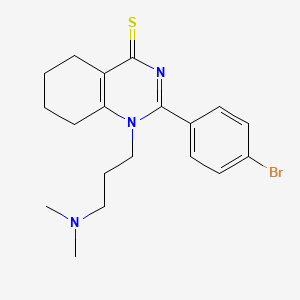

“Morpholino[1-(phenylsulfonyl)-4-piperidinyl]methanone” is a chemical compound with the molecular formula C16H22N2O4S . It is also known by other names such as “4-Morpholinyl [1- (phenylsulfonyl)-4-piperidinyl]methanone” and "Morpholin-4-yl [1- (phenylsulfonyl)piperidin-4-yl]methanone" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a piperidine ring via a methanone group . The piperidine ring is further substituted with a phenylsulfonyl group .Scientific Research Applications

Antiproliferative Activity

Morpholino[1-(phenylsulfonyl)-4-piperidinyl]methanone has been evaluated for antiproliferative activity. Its structure was characterized using various techniques including X-ray diffraction, revealing the compound's potential in stabilizing molecular interactions, which may contribute to its bioactivity (Prasad et al., 2018).

Antibiotic Modulation

This compound, belonging to the sulfonamide class, has shown modulating activity against standard and multi-resistant strains of various microorganisms. Its antimicrobial properties were assessed, indicating potential applications in enhancing antibiotic effectiveness (Oliveira et al., 2015).

Enzyme Inhibition

This compound has been identified as a potent and selective inhibitor of the AKR1C3 enzyme, relevant in the context of leukemia and hormone-related cancers. Its structure-activity relationships were explored, demonstrating the importance of its molecular features in enzyme inhibition (Flanagan et al., 2014).

Asymmetric Synthesis Applications

The compound has been used in the asymmetric synthesis of pharmaceutical intermediates. It played a crucial role in the synthesis of edivoxetine·HCl, demonstrating its utility in complex organic synthesis processes (Kopach et al., 2015).

Antitumor Activity

It has demonstrated distinct inhibition on the proliferation of various cancer cell lines, suggesting its potential application in cancer treatment. Its molecular structure and antitumor activity were thoroughly analyzed (Tang & Fu, 2018).

Enzyme Inhibitory Analysis

In a study of thiophene-based heterocyclic compounds, this compound showed significant inhibitory activity against key enzymes like acetylcholinesterase and butyrylcholinesterase. This underscores its potential in the development of enzyme inhibitors (Cetin et al., 2021).

Properties

IUPAC Name |

[1-(benzenesulfonyl)piperidin-4-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c19-16(17-10-12-22-13-11-17)14-6-8-18(9-7-14)23(20,21)15-4-2-1-3-5-15/h1-5,14H,6-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTPIPAJHXUMMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-isopropylacetamide](/img/structure/B2367740.png)

![N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide](/img/structure/B2367744.png)

![4-[(cyclopropylcarbonyl)amino]-N-(4-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2367746.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367747.png)

![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2367749.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide](/img/structure/B2367753.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride](/img/structure/B2367759.png)